molecular formula C23H26ClN3O2S2 B2974486 2-(butylsulfanyl)-8-(4-chlorobenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene CAS No. 894927-55-0

2-(butylsulfanyl)-8-(4-chlorobenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene

Cat. No.: B2974486
CAS No.: 894927-55-0
M. Wt: 476.05
InChI Key: BSVVVMMSEQYSKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(butylsulfanyl)-8-(4-chlorobenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of a butylsulfanyl group, a chlorobenzenesulfonyl group, and a phenyl group attached to a triazaspirodecadiene core. The spiro structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various scientific studies.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

2-(butylsulfanyl)-8-(4-chlorobenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(butylsulfanyl)-8-(4-chlorobenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 2-(butylsulfanyl)-8-(4-chlorobenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene lies in its specific combination of functional groups and the spiro structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-butylsulfanyl-8-(4-chlorophenyl)sulfonyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O2S2/c1-2-3-17-30-22-21(18-7-5-4-6-8-18)25-23(26-22)13-15-27(16-14-23)31(28,29)20-11-9-19(24)10-12-20/h4-12H,2-3,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVVVMMSEQYSKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)N=C1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.